molecular formula C14H19NO3 B067985 Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate CAS No. 169750-57-6

Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate

Cat. No.: B067985
CAS No.: 169750-57-6
M. Wt: 249.3 g/mol
InChI Key: JTYZJURNGHJWKI-UHFFFAOYSA-N
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Description

Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate is a chemical compound with the molecular formula C14H19NO3 and a molecular weight of 249.3 g/mol This compound is notable for its piperidine ring structure, which is a common motif in many pharmacologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of 4-hydroxy-4-methylpiperidine, which is then reacted with benzyl chloroformate under basic conditions to yield the desired product. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to deprotonate the hydroxyl group, facilitating nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carboxylate group would produce an alcohol.

Scientific Research Applications

Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds.

    Organic Synthesis: It is used as an intermediate in the preparation of more complex molecules.

    Biological Studies: The compound can be used to study the effects of piperidine derivatives on biological systems.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-4-methylpiperidine: A precursor in the synthesis of Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate.

    Benzyl 4-hydroxypiperidine-1-carboxylate: Similar structure but lacks the methyl group.

    4-Methylpiperidine-1-carboxylate: Similar structure but lacks the hydroxyl and benzyl groups.

Uniqueness

This compound is unique due to the presence of both a benzyl group and a hydroxyl group on the piperidine ring. This combination of functional groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(17)7-9-15(10-8-14)13(16)18-11-12-5-3-2-4-6-12/h2-6,17H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTYZJURNGHJWKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441131
Record name Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169750-57-6
Record name Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Methylmagnesium chloride (9.53 mL, 3.0M tetrahydrofuran solution) was added to tetrahydrofuran (45.5 mL). Benzyl 4-oxopiperidine-1-carboxylate (5.00 g) was dissolved in tetrahydrofuran (8.8 mL), and added dropwise to a solution of ice-cooled methylmagnesium chloride in tetrahydrofuran, and the mixture was stirred at room temperature for 14 hr. The reaction mixture was ice-cooled, aqueous ammonium chloride solution (ammonium chloride 1.41 g, water 15 mL) was added dropwise, and the mixture was partitioned and extracted with ethyl acetate. The aqueous layer was extracted with ethyl acetate, and the combined organic layer was dried over magnesium sulfate, and purified by NH-silica gel column chromatography [developing solvent; hexane:ethyl acetate=80:20 (volume ratio)→60:40 (volume ratio)]. The obtained solid was washed with isopropyl ether, and dried under reduced pressure to give the title compound (4.20 g, yield 79%) as a colorless solid.
Quantity
9.53 mL
Type
reactant
Reaction Step One
Quantity
45.5 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
8.8 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
15 mL
Type
reactant
Reaction Step Four
Yield
79%

Synthesis routes and methods II

Procedure details

Benzyl(4-oxopiperidin-1-yl)carboxylate (4.7 g, 20 mmol) was dissolved in tetrahydrofuran (200 ml); methyllithium-diethylether solution (9.0 ml (1.02 M)+11.6 ml (1.14 M), total 22 mmol) was added dropwise thereto (internal temperature: −60° C. or below) while stirred at −78° C. under nitrogen atmosphere; and then the reaction mixture was stirred for 1.5 hours as it stands. On the other hand, a similar reaction was performed by using piperidin-4-one-1-carboxylate (1.1 g, 5.0 mmol) in another container. After the saturated aqueous solution of ammonium chloride was added to each reaction mixture, the two reaction mixtures were mixed. Extraction was performed with ethyl acetate, washed with brine, dried over anhydrous magnesium sulfate, concentrated under reduced pressure, and purified by silica gel column chromatography (Fuji Silysia BW-300, hexane-ethyl acetate system) to yield the title compound (4.5 g, 18 mmol, 73%) as colorless crystals.
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
methyllithium diethylether
Quantity
9 mL
Type
reactant
Reaction Step Two
Name
piperidin-4-one-1-carboxylate
Quantity
1.1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
73%

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